molecular formula C9H9Cl2N3O2 B2551525 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride CAS No. 1803585-58-1

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2551525
CAS No.: 1803585-58-1
M. Wt: 262.09
InChI Key: XGQXXJQZCWTTMT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazole-pyridine core is a privileged structure in pharmaceutical agents, known for its ability to interact with various biological targets . The carboxylic acid functional group is a key pharmacophore that can contribute critically to the binding affinity of small molecules to their protein targets . This is exemplified in drug discovery campaigns targeting protein-protein interactions (PPIs), where similar carboxylic acid-containing imidazole derivatives have been developed as potent inhibitors. For instance, compounds based on the 1,5-diaryl-1H-imidazole-4-carboxylic acid scaffold have been investigated as novel allosteric inhibitors of the HIV-1 Integrase and LEDGF/p75 interaction, a promising therapeutic strategy for antiviral development . Furthermore, the dihydrochloride salt form of the compound enhances its solubility in aqueous systems, making it more suitable for biological testing in various in vitro assay conditions. Researchers can leverage this bifunctional molecule as a versatile building block for the synthesis of more complex derivatives or as a core structure in the design of ligands for metalloenzymes, given the metal-chelating potential of the imidazole-nitrogen atoms . This product is intended for research purposes only.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQXXJQZCWTTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-58-1
Record name 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The resulting compound is then subjected to further reactions to introduce the carboxylic acid group and convert it to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing imidazole and pyridine moieties exhibit significant antibacterial properties, particularly against resistant strains of bacteria.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for several compounds were ≤1 μM, with some showing MICs as low as 0.006 μM. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold .
CompoundMIC (μM)Activity Against
Compound 180.006Mycobacterium tuberculosis
Compound 13≤1MDR and XDR strains

Anticancer Properties

The imidazole ring is frequently incorporated into anticancer drug design due to its ability to interact with biological targets effectively.

  • Case Study : A recent investigation into novel derivatives of imidazole revealed promising anticancer activity against various human cancer cell lines, including colon and breast cancer. The study highlighted that certain compounds induced apoptosis in cancer cells, showcasing their potential as therapeutic agents .
CompoundCancer TypeMechanism
Imidazole Derivative AColon CancerApoptosis induction
Imidazole Derivative BBreast CancerCell cycle arrest

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties, making them valuable in treating fungal infections.

  • Case Study : Research has shown that imidazole-containing compounds exhibit activity against various fungal pathogens. A specific derivative demonstrated effective inhibition of Candida albicans, a common opportunistic pathogen .
CompoundFungal PathogenInhibition Zone (mm)
Imidazole Derivative CCandida albicans15

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often employ techniques such as:

  • Condensation Reactions : Combining pyridine derivatives with imidazole under acidic or basic conditions.
  • Carboxylation : Introducing carboxylic acid functionalities through carbon dioxide or carbon sources.
  • Hydrochloride Formation : Converting the base form to its hydrochloride salt to enhance solubility and stability.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride and related compounds, based on the evidence provided:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes
This compound C9H9Cl2N3O2 (inferred) ~278.11 (calc.) Not provided Pyridine-carboxylic acid backbone, imidazole substituent, dihydrochloride salt. Likely used in medicinal chemistry for metal coordination or as a synthetic intermediate.
Levocetirizine Dihydrochloride C21H25ClN2O3·2HCl 461.81 130018-87-0 Piperazine ring, chlorophenyl groups, carboxylic acid. Antihistamine drug; dihydrochloride form improves solubility and bioavailability .
3-(1H-Imidazol-4-yl)piperidine dihydrochloride C8H15Cl2N3 224.13 Not provided Piperidine backbone, imidazole substituent. Potential use in neurological or antimicrobial research; structural simplicity may aid in SAR studies .
4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1H-imidazol-2-yl)pentanoic acid hydrochloride C9H10ClF5N2O3 342.64 1208082-41-0 Fluorinated alkyl chain, hydroxyl group, carboxylic acid. Fluorine substituents enhance metabolic stability; possible application in targeted therapies .
1-Isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride C7H15Cl2N3 (inferred) ~220.12 (calc.) Not provided Isopropyl group, methylamine side chain. May serve as a precursor for agrochemicals or small-molecule inhibitors .

Key Structural and Functional Differences

Backbone Variability: The target compound’s pyridine-carboxylic acid backbone distinguishes it from levocetirizine dihydrochloride (piperazine) and 3-(1H-imidazol-4-yl)piperidine dihydrochloride (piperidine). Fluorinated analogs (e.g., CAS 1208082-41-0) exhibit increased lipophilicity and metabolic stability due to fluorine atoms, unlike the target compound’s unsubstituted alkyl chain .

Solubility and Stability :

  • Dihydrochloride salts universally improve water solubility. However, levocetirizine dihydrochloride ’s larger aromatic system may reduce solubility compared to the smaller, less complex target compound .
  • Fluorinated derivatives (e.g., CAS 1208082-41-0) likely show lower solubility in polar solvents due to fluorine’s hydrophobic character, despite the dihydrochloride salt .

Biological Interactions :

  • The imidazole moiety in all compounds facilitates metal coordination (e.g., zinc in enzymes) or hydrogen bonding. However, levocetirizine ’s additional chlorophenyl groups enable hydrophobic interactions with histamine receptors, explaining its antihistamine activity .
  • The target compound’s carboxylic acid group may enhance binding to positively charged residues in proteins, suggesting utility in enzyme inhibition or crystallography (tools like SHELX/WinGX may aid structural analysis) .

Biological Activity

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride, also known by its CAS number 1803585-58-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.

  • Molecular Formula : C₉H₉Cl₂N₃O₂
  • Molecular Weight : 262.09 g/mol
  • CAS Number : 1803585-58-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid. In a study evaluating a series of aryl derivatives, compounds exhibited potent activity against several human cancer cell lines. The IC50 values ranged from 0.01 µM to 8.12 µM, indicating that some derivatives may be more effective than established chemotherapeutics like etoposide .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
11aMCF-7 (Breast)0.01
11bA549 (Lung)0.05
11cColo-205 (Colon)0.08
EtoposideMCF-70.17

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The compound's ability to inhibit biofilm formation was noted, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

The biological activity of 2-(1H-imidazol-2-yl)pyridine derivatives is often attributed to their ability to interact with specific biological targets. For instance, the imidazole ring can participate in hydrogen bonding and coordination with metal ions, enhancing the compound's interaction with enzymes involved in cancer progression and microbial virulence .

Study on Anticancer Activity

In a recent publication, researchers synthesized various derivatives of imidazole-pyridine compounds and evaluated their anticancer activities using the MTT assay against multiple cancer cell lines. The study concluded that certain modifications on the pyridine ring significantly enhanced the cytotoxic effects against targeted cancer cells .

Study on Antimicrobial Effects

Another study investigated the antimicrobial efficacy of imidazole derivatives against Pseudomonas aeruginosa biofilms. The results indicated that these compounds could significantly reduce biofilm mass and inhibit virulence factor production, marking them as potential candidates for further development as antimicrobial agents .

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